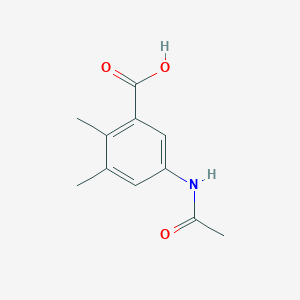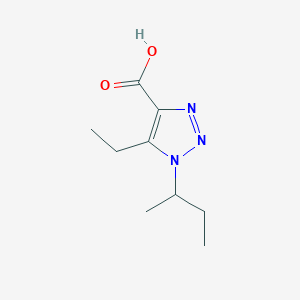
2-(4-Bromothiophen-2-yl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromothiophen-2-yl)oxirane is an organic compound with the molecular formula C6H5BrOS It features a bromine-substituted thiophene ring attached to an oxirane (epoxide) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)oxirane can be achieved through several methods. One common approach involves the epoxidation of 4-bromothiophene using a suitable oxidizing agent. For instance, the reaction of 4-bromothiophene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions can yield the desired oxirane compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-2-yl)oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols or other oxygenated products.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding thiophene derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Major Products Formed
Oxidation: Diols or hydroxy derivatives.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromothiophen-2-yl)oxirane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-2-yl)oxirane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(4-Bromothiophen-2-yl)oxirane: A stereoisomer with similar chemical properties but different spatial arrangement.
2-(4-Phenoxyphenyl)oxirane: Another oxirane derivative with a phenoxy group instead of a bromine-substituted thiophene.
Uniqueness
2-(4-Bromothiophen-2-yl)oxirane is unique due to the presence of both a bromine atom and a thiophene ring, which confer distinct reactivity and potential applications compared to other oxirane derivatives. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C6H5BrOS |
|---|---|
Molecular Weight |
205.07 g/mol |
IUPAC Name |
2-(4-bromothiophen-2-yl)oxirane |
InChI |
InChI=1S/C6H5BrOS/c7-4-1-6(9-3-4)5-2-8-5/h1,3,5H,2H2 |
InChI Key |
UWOURZGDDWNAEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=CC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid](/img/structure/B13622680.png)
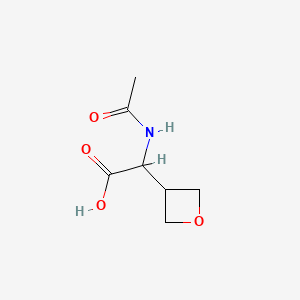




![4-[1-(Trifluoromethyl)cyclobutyl]benzoicacid](/img/structure/B13622710.png)
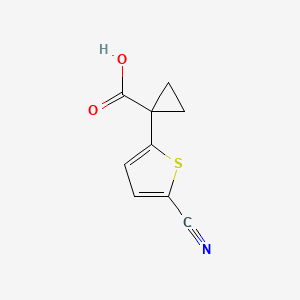
![N-[3-methyl-1-(thiophen-2-yl)butyl]-5-sulfamoylfuran-2-carboxamide](/img/structure/B13622722.png)
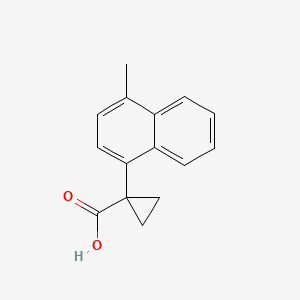
![7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octanehydrochloride](/img/structure/B13622724.png)

